molecular formula C18H14N6O7S B2975071 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide CAS No. 349145-04-6

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide

Cat. No.: B2975071
CAS No.: 349145-04-6
M. Wt: 458.41
InChI Key: SRSNQARBGNJJGR-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide ( 349145-04-6) is a high-purity chemical reagent for research applications. This compound has a molecular formula of C 18 H 14 N 6 O 7 S and a molecular weight of 458.40 g/mol [ citation:1 ]. The structural features of this molecule—a benzamide core linked to a sulfonamidopyrimidine group—are associated with diverse research applications. Sulfonamidopyrimidine derivatives are frequently investigated for their antimicrobial properties and have been incorporated into polymeric structures to develop materials with bioactive functions [ citation:4 ]. Furthermore, pyrimidine-based scaffolds are of significant interest in medicinal chemistry for the design and synthesis of selective enzyme inhibitors [ citation:3 ]. This product is offered with a minimum purity of 90% and is available in various quantities to suit your research needs [ citation:1 ]. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not approved for human consumption.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O7S/c1-11-6-7-19-18(20-11)22-32(30,31)16-4-2-13(3-5-16)21-17(25)12-8-14(23(26)27)10-15(9-12)24(28)29/h2-10H,1H3,(H,21,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSNQARBGNJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-methylpyrimidine-2-amine with chlorosulfonic acid to form 4-methylpyrimidin-2-ylsulfonamide.

    Coupling with 4-Aminophenyl: The sulfamoyl intermediate is then coupled with 4-aminophenyl under basic conditions to yield N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amine.

    Nitration: The final step involves the nitration of the amine derivative with a mixture of concentrated nitric and sulfuric acids to introduce the nitro groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with cellular processes.

    Biological Studies: Used in studies to understand the interaction of sulfamoyl and nitro groups with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through the interaction of its sulfamoyl and nitro groups with biological targets. The sulfamoyl group can mimic natural substrates of enzymes, leading to inhibition of enzymatic activity. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly impact molecular weight, polarity, and solubility:

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~462.42 (calculated) ~2.5 (estimated) 11 ~229
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide 478.5 2.2 11 229
DNB1 ~393.35 ~3.0 9 ~170
  • Key Observations :
    • The thiadiazole analog () has higher molecular weight but similar polarity (XLogP3 ~2.2) to the target compound, suggesting comparable solubility .
    • DNB1’s lower polar surface area (~170 Ų) correlates with enhanced lipophilicity and likely better cellular uptake .

Substituent Effects on Activity

  • Nitro Groups : Essential for antitubercular activity; removal or replacement reduces potency .
  • Sulfamoyl Linker : Replacing the pyrimidine group with thiadiazole () or isoxazole () alters target specificity. For example, sulfamethoxazole analogs target dihydropteroate synthase .
  • Heterocyclic Moieties: Pyrimidine (target compound) vs. thiadiazole () may influence binding to enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DPR), a known target of dinitrobenzamides .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C18H14N6O7SC_{18}H_{14}N_{6}O_{7}S. The structure features a sulfamoyl group attached to a pyrimidine ring, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the dinitrobenzamide moiety may enhance binding affinity through hydrophobic interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Some studies suggest that sulfonamide derivatives possess antimicrobial properties due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like carbonic anhydrases, which are crucial in various physiological processes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various sulfamoyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Research utilizing artificial neural networks (ANN) predicted the biological activity of sulfonamide derivatives against human carbonic anhydrase (hCA) II. The findings suggested that modifications in the chemical structure could enhance inhibitory potency .
  • Cytotoxicity Tests : In vitro studies assessed the cytotoxic effects of similar compounds on cancer cell lines. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits human carbonic anhydrase
CytotoxicitySelective toxicity towards cancer cells

Q & A

Q. Basic Research Focus

  • FT-IR Spectroscopy : Confirms sulfonamide (SO₂ asym/sym stretches at 1,322/1,153 cm⁻¹) and nitro groups (asym/sym NO₂ stretches at 1,529/1,449 cm⁻¹) .
  • Elemental Analysis : Discrepancies in C/H/N/S ratios (e.g., calculated vs. observed sulfur content: 5.85% vs. 6.19%) may arise from hydration or residual solvents. Drying under vacuum (60°C, 24 hr) and Karl Fischer titration improve accuracy .
  • HPLC-MS : Resolves purity issues by detecting trace byproducts (e.g., incomplete nitration intermediates) .

How can molecular dynamics (MD) simulations predict the compound’s stability and interaction with biological targets?

Advanced Research Focus
Using the Amber software package:

  • Force Field Parameterization : Assign GAFF2 parameters to the compound, with partial charges derived via RESP fitting at the HF/6-31G* level.
  • Solvation Models : TIP3P water simulations (300 K, 100 ns) reveal conformational stability of the sulfonamide moiety, while nitro groups exhibit rotational flexibility.
  • Docking Studies : The pyrimidine ring shows π-π stacking with kinase active sites (e.g., PI3Kγ), and nitro groups form hydrogen bonds with Arg-102 and Asp-964 residues. Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~ -9.2 kcal/mol) .

What role does this compound play in synthesizing thermally stable polyamides, and how does its structure influence polymer properties?

Advanced Research Focus
The compound acts as a diamine monomer in polyamide synthesis:

  • Polymerization : Reacted with pyridine-2,6-dicarbonyl dichloride to form aromatic polyamides with inherent viscosity (ηinh = 0.35 dL/g), indicating moderate molecular weight.
  • Thermal Stability : TGA shows decomposition >300°C due to rigid sulfonamide and nitro groups. DSC reveals a glass transition temperature (Tg) of 215°C, attributed to restricted chain mobility.
  • Applications : Suitable for high-temperature membranes or coatings, with solubility in polar aprotic solvents (e.g., NMP) enabling film casting .

How do structural modifications (e.g., substituent variation on the pyrimidine ring) affect the compound’s electronic properties and reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Replacing the 4-methyl group with trifluoromethyl (CF₃) increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ for methyl).
  • DFT Calculations : HOMO-LUMO gaps (ΔE = 4.1 eV for methyl vs. 3.7 eV for CF₃) correlate with red-shifted UV-Vis absorption (λmax = 320 nm → 345 nm).
  • Synthetic Challenges : Nitro groups necessitate protective strategies (e.g., Boc protection) during functionalization to avoid side reactions .

What mechanistic insights explain conflicting reports on this compound’s solubility in polar vs. nonpolar solvents?

Q. Advanced Research Focus

  • Solubility Paradox : Despite nitro groups’ polarity, the compound exhibits limited aqueous solubility (<0.1 mg/mL) but moderate solubility in DMSO (12 mg/mL).
  • Molecular Dynamics : Hydrophobic π-clouds from the benzamide and pyrimidine rings dominate, reducing hydrophilic interactions.
  • Co-solvent Systems : Ethanol/water (70:30) increases solubility to 5 mg/mL via disruption of crystal lattice energy (van der Waals interactions) .

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